2,4,6-Triamino-5-chloroquinazoline
Overview
Description
2,4,6-Triamino-5-chloroquinazoline is a chemical compound with the molecular formula C8H8ClN51. It is not intended for human or veterinary use and is used only for research purposes1.
Synthesis Analysis
Unfortunately, there is no specific information available on the synthesis of 2,4,6-Triamino-5-chloroquinazoline from the retrieved sources.Molecular Structure Analysis
The molecular structure of 2,4,6-Triamino-5-chloroquinazoline consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, a benzene ring and a pyrimidine ring1. The molecule is substituted at the 2, 4, and 6 positions with amino groups and at the 5 position with a chlorine atom1.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving 2,4,6-Triamino-5-chloroquinazoline from the retrieved sources.Physical And Chemical Properties Analysis
2,4,6-Triamino-5-chloroquinazoline has a molecular weight of 209.63 g/mol1. Unfortunately, the retrieved sources do not provide further information on its physical and chemical properties.Scientific Research Applications
Antimalarial Activity : Hybrid 4-aminoquinoline-1,3,5-triazine derivatives, synthesized using aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, have shown mild to moderate antimalarial activity (Bhat et al., 2016).
Antimicrobial Activities : New 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones were synthesized and evaluated for their antimicrobial activities, with some compounds showing good activity compared to standard drugs (Patel & Shaikh, 2011).
Antitumor Agents : Several studies have focused on synthesizing and evaluating novel quinazoline derivatives as potential antitumor agents. For instance, certain 7-chloroquinoline-1,2,3-triazoyl carboxamides have been shown to induce cell cycle arrest and apoptosis in human bladder carcinoma cells (Sonego et al., 2019).
Antitubercular Agents : Novel substituted 1,2,3-triazolyldihydroquinolines have been synthesized and screened for anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv, identifying some derivatives as promising antitubercular agents with lower cytotoxicity profiles (Marvadi et al., 2019).
Analgesic Activity : Some new pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety have been synthesized and screened for analgesic activity (Saad et al., 2011).
Synthesis and Reactivity : Studies on the synthesis and reactivity of chloroquinazolines, including 2-chloroquinazoline, have been conducted to explore their potential as versatile building blocks in heterocyclic chemistry (Henriksen & Sørensen, 2006).
Safety And Hazards
Future Directions
Quinazoline derivatives, such as 2,4,6-Triamino-5-chloroquinazoline, could potentially be used in the development of new therapeutic agents2. However, more research is needed to understand their properties and potential applications.
Please note that this information is based on the available sources and there might be more recent studies or data not included in this analysis.
properties
IUPAC Name |
5-chloroquinazoline-2,4,6-triamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c9-6-3(10)1-2-4-5(6)7(11)14-8(12)13-4/h1-2H,10H2,(H4,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWXVYNQIJJTKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1N)Cl)C(=NC(=N2)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70169931 | |
Record name | 2,4,6-Triamino-5-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Triamino-5-chloroquinazoline | |
CAS RN |
17511-20-5 | |
Record name | 2,4,6-Triamino-5-chloroquinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017511205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4,6-Triamino-5-chloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70169931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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